molecular formula C12H15ClN2 B1597737 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-65-1

2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B1597737
M. Wt: 222.71 g/mol
InChI Key: JRXFRRAVHNPHTL-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane” is a compound that belongs to the class of diazabicycloheptanes . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane , which is a bicyclic structure with two nitrogen atoms . The compound has a chlorophenyl group attached to it .


Synthesis Analysis

The synthesis of diazabicycloheptanes can be achieved through various methods. One such method involves an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane” consists of a diazabicyclo[2.2.1]heptane core with a chlorophenyl group attached to it . The diazabicyclo[2.2.1]heptane core is a bicyclic structure with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane” include an optical activity of [α]23/D −94°, c = 1 in H2O and a melting point of 229 °C (dec.) (lit.) .

Safety And Hazards

The safety and hazards associated with “2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane” include eye irritation, skin irritation, and specific target organ toxicity (single exposure) to the respiratory system .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFRRAVHNPHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375405
Record name 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

CAS RN

845866-65-1
Record name 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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